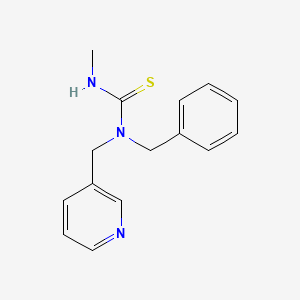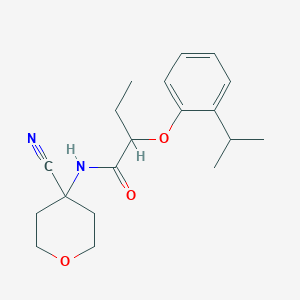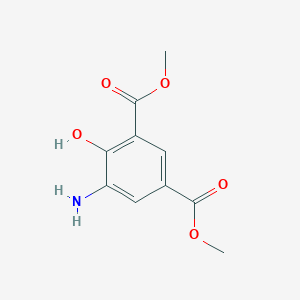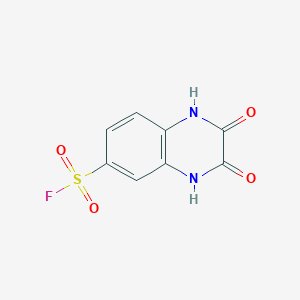
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
G Protein-Biased Dopaminergics
Research on compounds with a pyrazolo[1,5-a]pyridine substructure, closely related in structural complexity to "4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one", demonstrated their potential as high-affinity dopamine receptor partial agonists. This study highlighted the feasibility of designing G protein-biased partial agonists for therapeutic purposes, showcasing a method to increase binding affinity and fine-tune functional properties by connecting a lipophilic moiety to the arylpiperazine core through an appropriate linker (Möller et al., 2017).
Antimicrobial and Anticancer Activities
Enaminones, as building blocks for the synthesis of substituted pyrazoles, have shown significant antimicrobial and anticancer activities. This indicates the potential utility of structurally complex piperazine derivatives in developing treatments for infections and cancer (Riyadh, 2011).
Antipsychotic Activity
Compounds featuring piperazinyl substituents, akin to the structural motif in "this compound", have been investigated for their potential antipsychotic activity. These studies have revealed significant activity in blocking apomorphine stereotypy and apomorphine-induced climbing, indicating their potential use in antipsychotic treatments (New et al., 1989).
N-Acetyltransferase-Mediated Metabolism Prevention
Efforts to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing compounds have been undertaken to improve the pharmacokinetic profiles of potential therapeutics. This research demonstrates strategies for modifying structural elements to retain pharmacological potency while avoiding rapid clearance, relevant for designing compounds with improved bioavailability and efficacy (Rawal et al., 2008).
Properties
IUPAC Name |
4-(5-methylpyrazine-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-11-7-18-13(9-17-11)15(22)19-5-6-20(14(21)10-19)12-3-2-4-16-8-12/h2-4,7-9H,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCPZOMGRGTGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2392982.png)
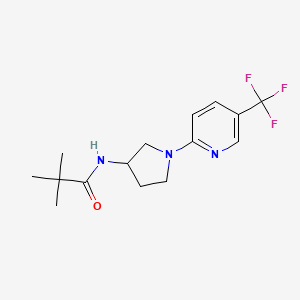
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392984.png)
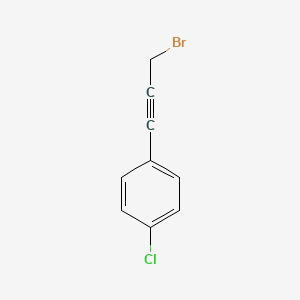
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2392986.png)
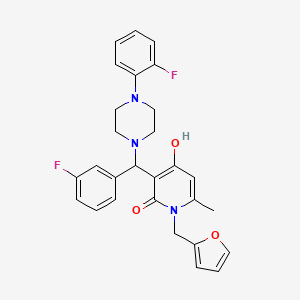
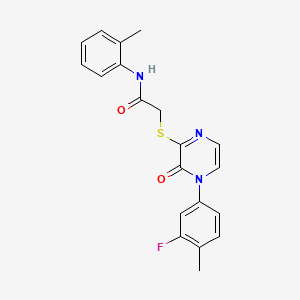
![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)
